1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride

Carbodiimide solubility Aqueous-phase synthesis Bioconjugation

Researchers face purification bottlenecks with DCC or DIC in aqueous bioconjugation-insoluble urea byproducts demand tedious filtration or organic extraction. EDC·HCl resolves this with a water-soluble urea byproduct removable by simple aqueous wash. • EDC·HCl/K-Oxyma delivers >2× crude purity vs. DIC-based methods for sterically hindered peptides (e.g., Aib-containing sequences), reducing preparative HPLC burden and solvent consumption. • EDC·HCl alone achieves efficient antibody immobilization on APTES-functionalized SPR chips at pH 7.4-no NHS/sulfo-NHS required, enabling direct cost savings. • ≥98% purity; store at -20°C desiccated; ships ambient with global delivery.

Molecular Formula C8H17N3.ClH
C8H18ClN3
Molecular Weight 191.70 g/mol
CAS No. 25952-53-8
Cat. No. B1671097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride
CAS25952-53-8
Synonyms1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
Molecular FormulaC8H17N3.ClH
C8H18ClN3
Molecular Weight191.70 g/mol
Structural Identifiers
SMILESCCN=C=NCCCN(C)C.Cl
InChIInChI=1S/C8H17N3.ClH/c1-4-9-8-10-6-5-7-11(2)3;/h4-7H2,1-3H3;1H
InChIKeyFPQQSJJWHUJYPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, CAS 25952-53-8): Procurement-Grade Specification and Core Attributes


1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, CAS 25952-53-8) is a water-soluble carbodiimide crosslinker and coupling agent used to activate carboxyl groups for amide bond formation with primary amines [1]. It operates optimally in the pH 4.0–6.0 range and is widely employed in peptide synthesis, protein conjugation, and biomolecular immobilization . EDC·HCl exhibits high water solubility (>200 g/L), moderate solubility in organic solvents including CH₂Cl₂, THF, and DMF, and requires storage at −20°C under desiccated conditions for long-term stability [2].

Why Carbodiimide Substitution in EDC·HCl (CAS 25952-53-8) Procurement Carries Verifiable Risk: Solubility, Byproduct, and Application-Specific Performance


Carbodiimides share a common activation mechanism—forming an O-acylisourea intermediate with carboxylic acids—but differ fundamentally in solubility, byproduct characteristics, and reaction kinetics [1]. DCC produces dicyclohexylurea (DCU), which is sparingly soluble in most organic solvents and requires filtration for removal, complicating solid-phase and aqueous workflows . DIC produces diisopropylurea, which is organic-soluble but water-insoluble, limiting its utility in aqueous-phase bioconjugation. EDC·HCl produces a water-soluble urea byproduct that is removable by simple aqueous extraction or dilute acid wash, a critical distinction for applications involving water-soluble biomolecules or solid-phase resins [2]. Substituting EDC·HCl with DCC or DIC without workflow revalidation introduces quantifiable differences in purification burden, coupling efficiency under specific conditions, and compatibility with downstream aqueous processing.

EDC·HCl (CAS 25952-53-8) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Scientific Procurement Decisions


Aqueous Solubility Differential: EDC·HCl vs. DCC for Aqueous-Phase and Bioconjugation Workflows

EDC·HCl exhibits aqueous solubility exceeding 200 g/L, whereas DCC is essentially water-insoluble [1]. This solubility differential is not merely convenient—it determines which reaction media can be employed without phase-transfer complications. EDC·HCl can be directly dissolved in aqueous buffers (e.g., MES buffer at pH 4.5–6.0) for protein conjugation, antibody immobilization, and nanoparticle functionalization [2]. DCC requires strictly anhydrous organic solvents for effective use, precluding its application in aqueous biomolecular workflows without solvent exchange or lyophilization steps.

Carbodiimide solubility Aqueous-phase synthesis Bioconjugation Workflow compatibility

Urea Byproduct Solubility and Purification Burden: EDC·HCl vs. DCC in Peptide Synthesis and Solid-Phase Workflows

The urea byproduct generated from EDC·HCl coupling reactions is water-soluble and can be removed by simple aqueous extraction or dilute acid wash [1]. In contrast, DCC produces N,N′-dicyclohexylurea (DCU), which precipitates from organic solvents and requires filtration—a process that can lead to product loss, incomplete removal, and is incompatible with solid-phase synthesis on resin where precipitation would clog the resin bed . This difference is quantified in operational terms: DCC is generally not used in solid-phase peptide synthesis due to DCU precipitation issues, whereas DIC (producing organic-soluble diisopropylurea) and EDC·HCl (producing water-soluble urea) are preferred for solid-phase and aqueous workflows respectively [2].

Urea byproduct Purification efficiency Solid-phase peptide synthesis Workflow productivity

pH-Dependent Hydrolysis Kinetics: Quantified Stability Profile for Reaction Optimization

EDC·HCl undergoes pH-dependent hydrolysis with measurable rate constants that inform optimal reaction pH selection. In pure water, the hydrolysis rate increases from 1.5 × 10⁻⁵ s⁻¹ at pH 7 to 5 × 10⁻⁴ s⁻¹ at pH 4—a ~33-fold rate increase at the lower pH where EDC·HCl is typically employed for carboxyl activation [1]. This kinetic data provides a quantitative basis for reaction timing and reagent excess calculations. The extinction coefficient of EDC in water at 214 nm is 6.3 × 10³ L mol⁻¹ cm⁻¹, enabling direct UV monitoring of carbodiimide consumption and side-reaction assessment [2]. No comparable peer-reviewed kinetic dataset is available for DCC or DIC hydrolysis under identical aqueous conditions, limiting predictive workflow optimization for those reagents in aqueous media.

Hydrolysis kinetics pH stability Reaction optimization Carbodiimide stability

EDC·HCl/K-Oxyma Cocktail vs. DIC/Oxyma: Superior Solid-Phase Peptide Synthesis Purity for Hindered Peptides

In a direct head-to-head comparison using solid-phase synthesis of the sterically hindered Aib-enkephaline pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH₂), EDC·HCl combined with potassium Oxyma (K-Oxyma) achieved more than double the product purity compared to DIC combined with classical N-hydroxylamine derivatives [1]. The EDC·HCl/K-Oxyma cocktail also demonstrated reduced racemization relative to benzotriazole-based additive systems and maintained compatibility with multiple solvents including DMF, THF, and MeCN [2]. While DIC remains the most widely used carbodiimide for solid-phase peptide synthesis, this study establishes that EDC·HCl can outperform DIC in purity for challenging, sterically hindered sequences when paired with appropriate oxime additives.

Solid-phase peptide synthesis Hindered peptide coupling Coupling cocktail comparison Aib-enkephaline

Sulfo-NHS/EDC vs. NHS/EDC Activation Kinetics: 69% vs. 31% Carboxylate Conversion at 30 Minutes

In a systematic comparison of carbodiimide-based surface functionalization strategies, sulfo-NHS combined with EDC·HCl achieved 69% carboxylate conversion (measured by 1608 cm⁻¹ band reduction in FTIR) within 30 minutes under identical conditions, compared to only 31% conversion for NHS combined with EDC·HCl [1]. This ~2.2-fold higher activation efficiency translated to downstream biological performance differences: SaOS-2 cells exhibited enhanced spreading (37.1% vs. 16.7% cell spreading area) after 48 hours of incubation on RGD-functionalized terpolymer brushes prepared via sulfo-NHS/EDC versus NHS/EDC [2]. Both systems demonstrated comparable antifouling properties, isolating the observed differences to the activation kinetics rather than surface passivation effects.

Carboxylate activation Sulfo-NHS kinetics Surface functionalization Cell-on-chip

EDC Alone vs. EDC/NHS vs. EDC/Sulfo-NHS: Antibody Immobilization Efficiency on APTES-Functionalized SPR Platforms

A comparative study evaluated three EDC·HCl-based crosslinking strategies for immobilizing anti-HFA antibodies onto APTES-functionalized SPR gold chips and 96-well microtiter plates. At physiological pH 7.4, EDC·HCl alone crosslinked antibodies more efficiently than either EDC/NHS or EDC/sulfo-NHS combinations, as measured by SPR immunoassay signal intensity and sandwich ELISA performance [1]. This finding—that NHS or sulfo-NHS addition actually reduced immobilization efficiency under these specific conditions—contradicts the conventional expectation that NHS additives universally enhance coupling. The study validated this result across three independent immunoassays (anti-HFA, anti-Lipocalin-2, and anti-albumin) and with direct HRP ELISA [2].

Antibody immobilization SPR biosensor APTES-functionalized surface Immunodiagnostic

EDC·HCl (CAS 25952-53-8) Evidence-Backed Application Scenarios for Procurement Decision-Making


Solid-Phase Synthesis of Sterically Hindered Peptides Using EDC·HCl/K-Oxyma Cocktail

For laboratories engaged in solid-phase peptide synthesis of sequences containing sterically hindered residues such as Aib (2-aminoisobutyric acid), the EDC·HCl/K-Oxyma cocktail provides more than double the crude purity compared to DIC/classical N-hydroxylamine systems [1]. This translates to reduced preparative HPLC burden, lower solvent consumption, and higher overall yield of purified peptide. The cocktail is compatible with DMF, THF, and MeCN as coupling solvents, offering workflow flexibility. Procurement justification: when synthesizing challenging peptide sequences, selecting EDC·HCl for use with K-Oxyma can be justified by the quantified purity advantage over the industry-standard DIC-based method.

Carboxylate Surface Functionalization for Cell-on-Chip and Biosensor Coatings via Sulfo-NHS/EDC

For surface functionalization of carboxyl-containing polymer brushes, nanoparticles, or biosensor coatings, the sulfo-NHS/EDC combination achieves 69% carboxylate conversion within 30 minutes—2.2-fold higher than NHS/EDC under identical conditions [1]. This kinetic advantage directly correlates with enhanced downstream cellular performance, including improved cell spreading (37.1% vs. 16.7% area coverage) on functionalized surfaces [2]. Procurement justification: for applications requiring maximal surface functionalization density within limited reaction times, the combination of EDC·HCl with sulfo-NHS (rather than NHS) is quantitatively justified by both activation kinetics and biological outcome metrics.

Antibody Immobilization on APTES-Functionalized SPR and ELISA Platforms Using EDC Alone

For immobilizing antibodies onto APTES-functionalized gold SPR chips or microtiter plates at physiological pH (7.4), EDC·HCl alone provides more efficient crosslinking than EDC/NHS or EDC/sulfo-NHS combinations [1]. This counterintuitive finding—validated across three independent immunoassays—enables cost savings by eliminating unnecessary NHS or sulfo-NHS procurement for this specific surface chemistry. Procurement justification: laboratories developing APTES-based immunoassay platforms can justify purchasing EDC·HCl as a standalone immobilization reagent without additional NHS/sulfo-NHS expenditure, while maintaining or improving assay performance.

Aqueous-Phase Protein Conjugation and Bioconjugation Requiring Water-Soluble Urea Byproduct Removal

For aqueous-phase conjugation of proteins, antibodies, enzymes, or other biomolecules to carboxyl-containing carriers, EDC·HCl enables direct reaction in aqueous buffers (MES, pH 4.5–6.0) followed by simple aqueous extraction to remove the water-soluble urea byproduct [1]. In contrast, DCC is insoluble in water and requires anhydrous organic conditions, while DIC produces organic-soluble but water-insoluble urea. Procurement justification: when the target biomolecule requires aqueous reaction conditions to preserve native conformation and activity, EDC·HCl is the only carbodiimide among DCC, DIC, and EDC that provides both aqueous reaction compatibility and water-soluble byproduct removal without organic solvent extraction steps.

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